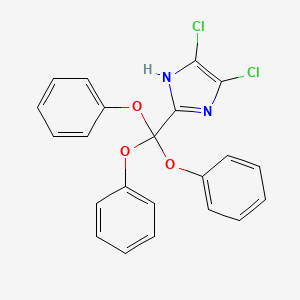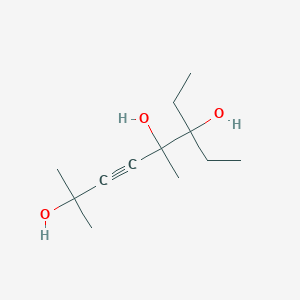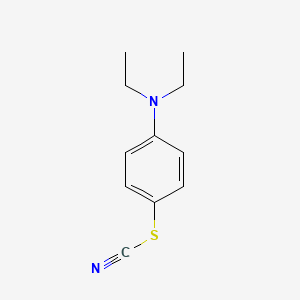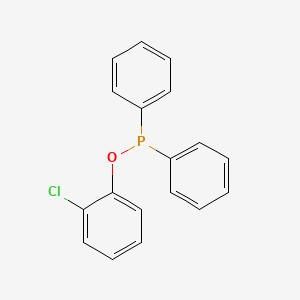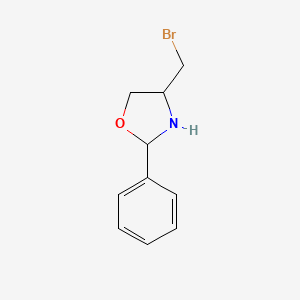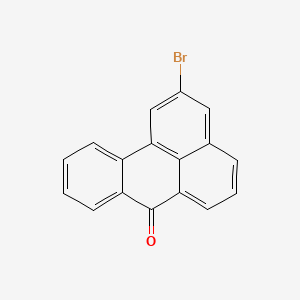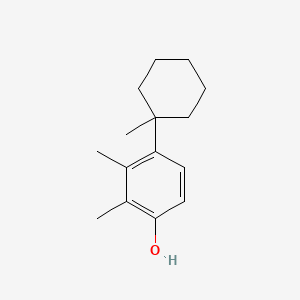
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- is an organic compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 3 positions and a 1-methylcyclohexyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- typically involves the alkylation of phenol derivatives. One common method includes the Friedel-Crafts alkylation reaction, where phenol is reacted with 1-methylcyclohexene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
科学研究应用
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the compound’s hydrophobic cyclohexyl group can interact with lipid membranes, altering their properties and influencing cellular processes.
相似化合物的比较
Similar Compounds
Phenol, 2,4-dimethyl-: Similar structure but with methyl groups at the 2 and 4 positions.
Phenol, 2,3,5-trimethyl-: Contains an additional methyl group at the 5 position.
Phenol, 4-(1-methylcyclohexyl)-: Lacks the methyl groups at the 2 and 3 positions.
Uniqueness
Phenol, 2,3-dimethyl-4-(1-methylcyclohexyl)- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both methyl and cyclohexyl groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
属性
CAS 编号 |
64924-64-7 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
2,3-dimethyl-4-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C15H22O/c1-11-12(2)14(16)8-7-13(11)15(3)9-5-4-6-10-15/h7-8,16H,4-6,9-10H2,1-3H3 |
InChI 键 |
IBXKOKAKJWMSJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)O)C2(CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


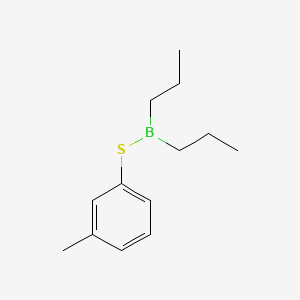
silane](/img/structure/B14506638.png)
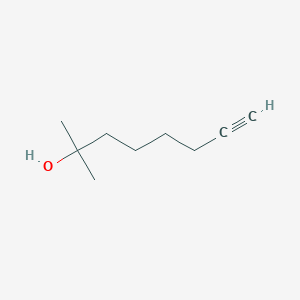

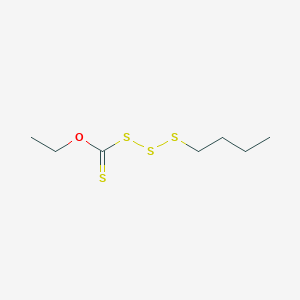
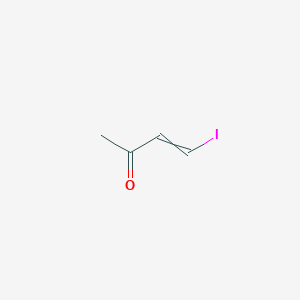
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
